molecular formula C11H16O4 B13735659 2,2-Bis(2-methylprop-2-enyl)propanedioic acid

2,2-Bis(2-methylprop-2-enyl)propanedioic acid

Cat. No.: B13735659
M. Wt: 212.24 g/mol
InChI Key: KRTMBVXQUHKDLP-UHFFFAOYSA-N
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Description

2,2-Bis(2-methylprop-2-enyl)propanedioic acid is an organic compound with the molecular formula C11H18O4 It is a derivative of propanedioic acid, featuring two 2-methylprop-2-enyl groups attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-methylprop-2-enyl)propanedioic acid typically involves the reaction of propanedioic acid with 2-methylprop-2-enyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the propanedioic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-methylprop-2-enyl)propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the 2-methylprop-2-enyl groups to single bonds, forming saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2-Bis(2-methylprop-2-enyl)propanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(2-methylprop-2-enyl)propanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, oxo-, bis(2-methylpropyl) ester
  • Propanedioic acid, 2-propenyl-, diethyl ester
  • Propanoic acid, 2-methyl-, 2-propenyl ester

Uniqueness

2,2-Bis(2-methylprop-2-enyl)propanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

2,2-bis(2-methylprop-2-enyl)propanedioic acid

InChI

InChI=1S/C11H16O4/c1-7(2)5-11(9(12)13,10(14)15)6-8(3)4/h1,3,5-6H2,2,4H3,(H,12,13)(H,14,15)

InChI Key

KRTMBVXQUHKDLP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CC(=C)C)(C(=O)O)C(=O)O

Origin of Product

United States

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